molecular formula H3O9P3 B083362 Trimetaphosphoric acid CAS No. 13566-25-1

Trimetaphosphoric acid

Cat. No.: B083362
CAS No.: 13566-25-1
M. Wt: 239.94 g/mol
InChI Key: AZSFNUJOCKMOGB-UHFFFAOYSA-N
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Description

. It belongs to the class of non-metal phosphates and is characterized by a cyclic structure consisting of three phosphate units linked together . This compound is notable for its unique ring structure and its role in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimetaphosphoric acid can be synthesized through several methods. One common approach involves the thermal dehydration of orthophosphoric acid. This process typically requires heating orthophosphoric acid to high temperatures, around 300°C, to induce the formation of the cyclic trimetaphosphate structure .

Industrial Production Methods: Industrially, trisodium trimetaphosphate is produced by heating sodium dihydrogen phosphate to approximately 550°C. The resulting trimetaphosphate is then dissolved in water and precipitated by the addition of sodium chloride, yielding the hexahydrate form .

Chemical Reactions Analysis

Scientific Research Applications

Biological Activity

Trimetaphosphoric acid (TMPA), a cyclic phosphate compound, has garnered attention for its diverse biological activities, particularly in dental health and mineralization processes. This article delves into the biological effects of TMPA, supported by relevant research findings, case studies, and data tables to provide a comprehensive overview.

This compound is represented by the chemical formula H3O9P3\text{H}_3\text{O}_9\text{P}_3 and is known for its ability to form complexes with metal ions, which can influence various biological processes. Its structure allows it to interact with biological systems effectively, making it a subject of interest in biomedical research.

Biological Activity Overview

1. Dental Health:
TMPA has been studied for its role in enhancing the remineralization of dental enamel. Research indicates that incorporating TMPA into fluoride toothpaste can significantly improve the remineralization capacity of treated enamel surfaces.

  • Case Study:
    A clinical trial involving 4196 children assessed the efficacy of fluoride toothpastes with and without TMPA. The study found no significant difference in caries increment between toothpaste formulations containing TMPA and those without it, suggesting that while TMPA may not enhance fluoride efficacy significantly, it remains a valuable component in dental health products .
  • Data Table: Efficacy of Toothpaste Formulations
Toothpaste TypeFluoride Concentration (ppm)% Surface Hardness RecoveryIntegrated Mineral Recovery
Control (Placebo)0BaselineBaseline
Fluoride Only110020%66% higher than control
Fluoride + Micrometric TMP1100Higher than fluoride onlyNot specified
Fluoride + Nano-sized TMP110020% harder than fluoride only66% higher than micrometric TMP

2. Interaction with Hydroxyapatite:
Research has shown that sodium trimetaphosphate (a salt form of TMPA) influences the structure and dissolution properties of carbonated hydroxyapatite (CHA), a key component in bone and dental structures.

  • Study Findings:
    In experiments where CHA was treated with varying concentrations of TMPA and fluoride, higher calcium-to-phosphorus ratios were observed at specific TMP concentrations. This suggests that TMPA can enhance the stability and mineral content of CHA, which is crucial for dental applications .

The biological activity of TMPA can be attributed to several mechanisms:

  • Mineralization Enhancement: TMPA promotes the deposition of minerals in dental enamel, aiding in the repair of early carious lesions.
  • Complex Formation: It forms stable complexes with calcium and phosphate ions, facilitating their incorporation into the mineral matrix.
  • pH Modulation: By influencing local pH levels during mineralization processes, TMPA can enhance the solubility and bioavailability of essential minerals.

Toxicological Considerations

While TMPA is generally regarded as safe for use in dental products, there are considerations regarding its toxicity at high concentrations. Studies indicate that exposure to phosphoric acid derivatives can lead to irritation or adverse effects in sensitive individuals . Therefore, appropriate safety assessments are necessary when formulating products containing TMPA.

Properties

IUPAC Name

2,4,6-trihydroxy-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3O9P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h(H,1,2)(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSFNUJOCKMOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP1(=O)OP(=O)(OP(=O)(O1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3O9P3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37267-86-0 (cpd with unknown MF), 7785-84-4 (tri-hydrochloride salt)
Record name Trimetaphosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013566251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40159485
Record name Trimetaphosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.94 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13566-25-1
Record name Trimetaphosphoric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13566-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimetaphosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013566251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimetaphosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETAPHOSPHORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6C6T4285H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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